molecular formula C11H8N4O2 B091212 Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate CAS No. 16150-81-5

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate

Cat. No. B091212
CAS RN: 16150-81-5
M. Wt: 228.21 g/mol
InChI Key: ACEKTXBJBDYCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that contains a pyrazole and benzotriazole ring system.

Mechanism Of Action

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate acts as a potent CDK inhibitor by binding to the ATP-binding site of CDKs. This binding prevents the phosphorylation of retinoblastoma protein (Rb) and inhibits the progression of the cell cycle from G1 to S phase. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate has shown promising results in preclinical studies as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It also exhibits low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate is a potent CDK inhibitor that has shown promising results in preclinical studies. However, like any other chemical compound, it has some limitations in lab experiments. One of the major limitations is its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, its synthesis method can be complex and time-consuming, which can limit its availability for research purposes.

Future Directions

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate has shown significant potential as a CDK inhibitor for cancer therapy. Future research can focus on optimizing its synthesis method to improve its availability for research purposes. Additionally, further studies can be conducted to investigate its therapeutic potential in combination with other anti-cancer agents. Furthermore, its potential applications in other diseases such as neurodegenerative disorders can also be explored.

Synthesis Methods

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate can be synthesized by the reaction of 2-amino-5-chloropyrazine with 1H-benzotriazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is followed by purification using chromatography techniques.

Scientific Research Applications

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) which play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. CDK inhibitors such as Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate can induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.

properties

CAS RN

16150-81-5

Product Name

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate

InChI

InChI=1S/C11H8N4O2/c1-7(16)17-8-2-3-9-10(6-8)15-11(14-13-9)4-5-12-15/h2-6H,1H3

InChI Key

ACEKTXBJBDYCPZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)N=NC3=CC=NN32

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=NC3=CC=NN32

synonyms

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol acetate

Origin of Product

United States

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